PKI (14-24)amide vs. PKI (5-24)amide and PKI (6-22)amide: Quantified Differences in PKA Inhibitory Potency (Ki/IC₅₀)
In a systematic MS-based enzymatic phosphorylation assay, PKI (14-24)amide exhibited a Ki value of 340.0 nmol/L against PKA, representing a 17.9-fold reduction in potency compared with PKI (5-24)amide (Ki = 19.0 nmol/L) and a 45.9-fold reduction compared with PKI (6-22)amide (Ki = 7.4 nmol/L) [1]. These quantitative differences, derived from identical assay conditions using malantide as the substrate, precisely define the potency hierarchy across the truncated peptide series. For reference, literature values for PKI (5-24)amide under standard conditions report a Ki of 2.3 nM—substantially lower than the 19.0 nM observed in the MS-compatible buffer system, underscoring the condition-sensitivity of absolute potency measurements [2].
| Evidence Dimension | PKA inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 340.0 nmol/L |
| Comparator Or Baseline | PKI (5-24)amide: Ki = 19.0 nmol/L; PKI (6-22)amide: Ki = 7.4 nmol/L |
| Quantified Difference | 17.9-fold lower than PKI (5-24)amide; 45.9-fold lower than PKI (6-22)amide |
| Conditions | cAMP-dependent protein kinase A (PKA) assay; malantide substrate; ESI-MS detection system |
Why This Matters
Users requiring precise, graded PKA inhibition rather than near-complete catalytic subunit saturation should select PKI (14-24)amide; conversely, studies requiring maximal PKA blockade mandate procurement of PKI (5-24)amide or PKI (6-22)amide.
- [1] de Boer AR, Letzel T, Lingeman H, Irth H. Systematic development of an enzymatic phosphorylation assay compatible with mass spectrometric detection. Anal Bioanal Chem. 2011;401(9):2949-2961. View Source
- [2] Glass DB, Cheng HC, Mende-Mueller L, Reed J, Walsh DA. Primary structural determinants essential for potent inhibition of cAMP-dependent protein kinase by inhibitory peptides corresponding to the active portion of the heat-stable inhibitor protein. J Biol Chem. 1989;264(15):8802-8810. View Source
